

comparison of different psoralen derivatives for RNA crosslinking

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Compound of Interest

Compound Name: *Psoralen-triethylene glycol azide*

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A Comparative Guide to Psoralen Derivatives for RNA Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different psoralen derivatives for RNA crosslinking, supported by experimental data. Psoralens are bifunctional photoreactive compounds that intercalate into nucleic acid double helices. Upon sequential absorption of two long-wavelength UV photons (365 nm), they form covalent crosslinks between pyrimidine bases (uracil and cytosine) on opposite strands, providing a powerful tool to study RNA structure and interactions in vitro and in vivo.

Comparison of Psoralen Derivatives

Several psoralen derivatives are commonly used for RNA crosslinking, each with distinct properties affecting their efficiency and applicability. The most widely used derivatives include 4'-aminomethyltrioxsalen (AMT), 4'-(hydroxymethyl)-4,5',8-trimethylpsoralen (HMT), and trimethylpsoralen. More recently, advanced derivatives such as amotosalen and biotinylated forms of AMT have been developed to overcome limitations of traditional psoralens.

Quantitative Performance Data

The following table summarizes the available quantitative data on the performance of different psoralen derivatives for nucleic acid crosslinking. Direct comparative studies for all derivatives

under identical conditions are limited; therefore, the data is compiled from various sources and should be interpreted with consideration of the different experimental contexts.

Psoralen Derivative	Key Features & Advantages	Reported Crosslinking Efficiency/Performance	Target	Reference
AMT (4'-aminomethyltrioxsalen)	Water-soluble due to the aminomethyl group, allowing for in vivo applications.	7.2-fold increase in crosslinked dsRNA in cells compared to UV light alone.[1]	RNA	[1]
HMT (4'-(hydroxymethyl)-4,5',8-trimethylpsoralen)	Another common derivative for studying RNA structure.	Crosslinking yields as high as 30% have been reported under specific conditions.	DNA	[2]
Trimethylpsoralen	A parent compound for many derivatives like AMT and HMT.	Data on specific RNA crosslinking efficiency is less commonly reported separately from its more soluble derivatives.	DNA	
Amotosalen	Markedly increased water solubility (230 mg/mL) compared to AMT (~1 mg/mL).[2]	A 10-fold increase in concentration (0.5 mg/mL AMT vs 5.0 mg/mL amotosalen) resulted in a 7-fold increase in cross-linked RNA in vivo.[1][2]	RNA	[1][2]

AP3B (AMT-PEG3-Biotin)	Biotinylated AMT derivative with improved properties.	4 to 5 times more effective at labeling DNA in cells than the commercially available PP3B. Produces a comparable number of crosslinks with over 100 times less compound and less UV exposure in vitro for DNA.[3]	DNA	[3]
Biotinylated Psoralen	Enables enrichment of crosslinked RNA-RNA hybrids.	Increased the sensitivity of detecting RNA-RNA interactions from ~0.45 (with psoralen) to ~0.75.	RNA	[1][2]

Experimental Protocols

Detailed methodologies for key experiments involving psoralen-mediated RNA crosslinking are provided below.

In Vivo RNA Crosslinking with AMT

This protocol is adapted from the Psoralen Analysis of RNA Interactions and Structures (PARIS) method.

Materials:

- Adherent cells (e.g., HeLa)

- Phosphate-buffered saline (PBS)
- AMT solution (0.5 mg/mL in PBS)
- UV crosslinker with 365 nm bulbs (e.g., Stratalinker 2400)
- TRIzol reagent

Procedure:

- Culture adherent cells in 10 cm plates to ~70% confluency.
- Remove the culture medium and wash the cells once with PBS.
- Add 0.4 mL of AMT solution (or PBS as a control) to each 10 cm plate.
- Incubate the plates for 10 minutes at 37°C in a CO2 incubator.
- Place the plates on ice in the UV crosslinker.
- Irradiate with 365 nm UV light for a total of 5 minutes, pausing to gently rock the plates every minute to ensure even crosslinking.
- Immediately after irradiation, lyse the cells by adding TRIzol reagent directly to the plates.
- Proceed with RNA extraction according to the TRIzol manufacturer's protocol.

Analysis of Crosslinked RNA by 2D Gel Electrophoresis

This method is used to separate crosslinked RNA species from non-crosslinked and monoadducted RNA.

Materials:

- Purified total RNA containing crosslinked species
- Native polyacrylamide gel (e.g., 8%) for the first dimension
- Denaturing polyacrylamide gel (e.g., 12% with 7M urea) for the second dimension

- Gel electrophoresis apparatus for both dimensions
- UV transilluminator (254 nm) for photoreversal

Procedure:

- First Dimension (Native Gel):
 - Load the RNA sample onto the native polyacrylamide gel.
 - Run the gel at a constant voltage (e.g., 200V) until the loading dye reaches the bottom. This separates RNA based on size and conformation, with crosslinked species migrating slower.
- Excision and Photoreversal:
 - Excise the entire lane from the first-dimension gel.
 - Place the gel slice on a UV transilluminator and irradiate with 254 nm UV light for 10-20 minutes to reverse the psoralen crosslinks.
- Second Dimension (Denaturing Gel):
 - Place the photoreversed gel slice horizontally across the top of a denaturing polyacrylamide gel.
 - Run the second-dimension gel to separate the RNA fragments based on size.
 - Crosslinked RNAs will appear as off-diagonal spots, as their mobility changes after photoreversal.

Quantitative Analysis of Intermolecular RNA Interactions by RT-qPCR

This protocol allows for the quantification of specific RNA-RNA interactions captured by psoralen crosslinking.

Materials:

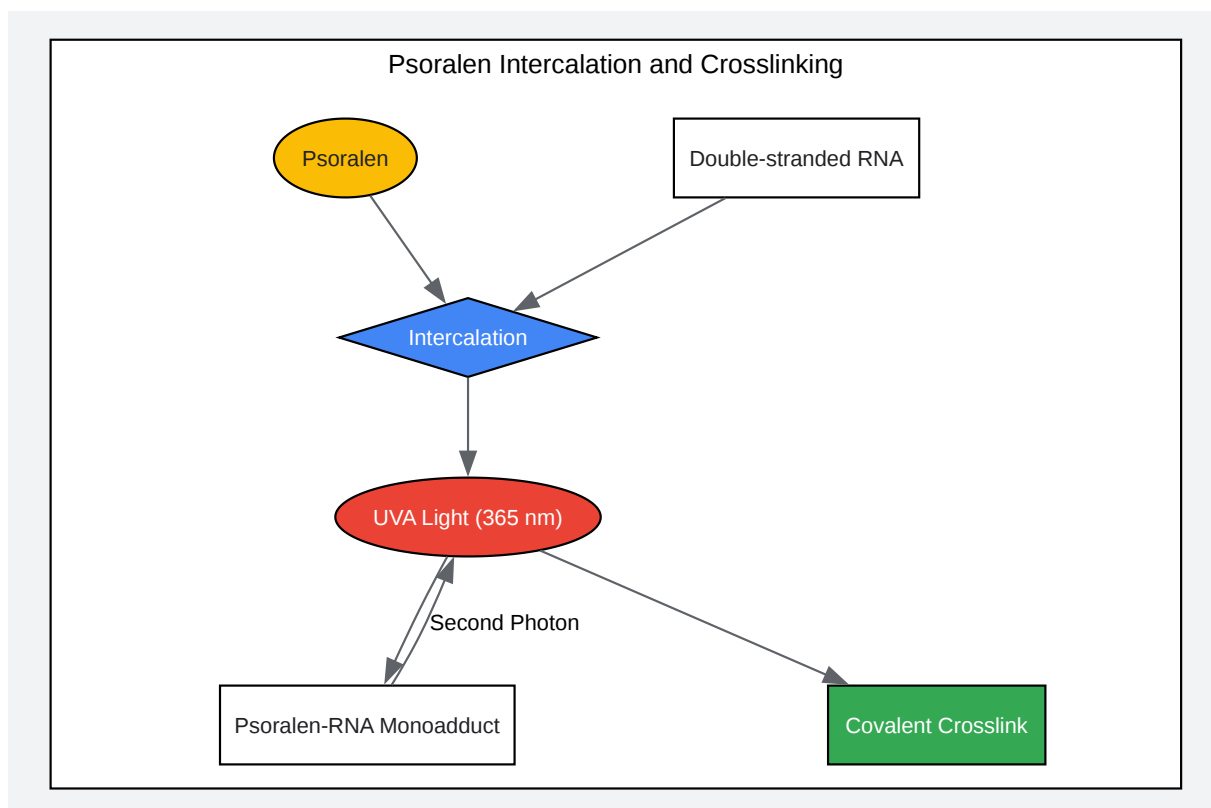
- Crosslinked total RNA
- Biotinylated DNA oligonucleotides specific to the target RNA
- Streptavidin-coated magnetic beads
- Reverse transcriptase and qPCR reagents

Procedure:

- Affinity Pulldown:
 - Hybridize the crosslinked total RNA with biotinylated DNA oligonucleotides complementary to one of the interacting RNAs of interest.
 - Capture the RNA-DNA hybrids using streptavidin-coated magnetic beads.
 - Wash the beads to remove non-specifically bound RNA.
- Photoreversal:
 - Resuspend the beads in a suitable buffer and irradiate with 254 nm UV light to reverse the crosslinks, releasing the interacting RNA.
- Reverse Transcription and qPCR:
 - Elute the released RNA from the beads.
 - Perform reverse transcription on the eluted RNA to synthesize cDNA.
 - Use qPCR with primers specific to the interacting RNA partner to quantify its abundance.
 - An increase in the amount of the co-precipitated RNA in the AMT-treated sample compared to the control indicates a specific interaction. For example, AMT crosslinking has been shown to enhance the co-precipitation of U3 snoRNA with pre-18S rRNA by more than 30-fold.^[4]

Visualizations

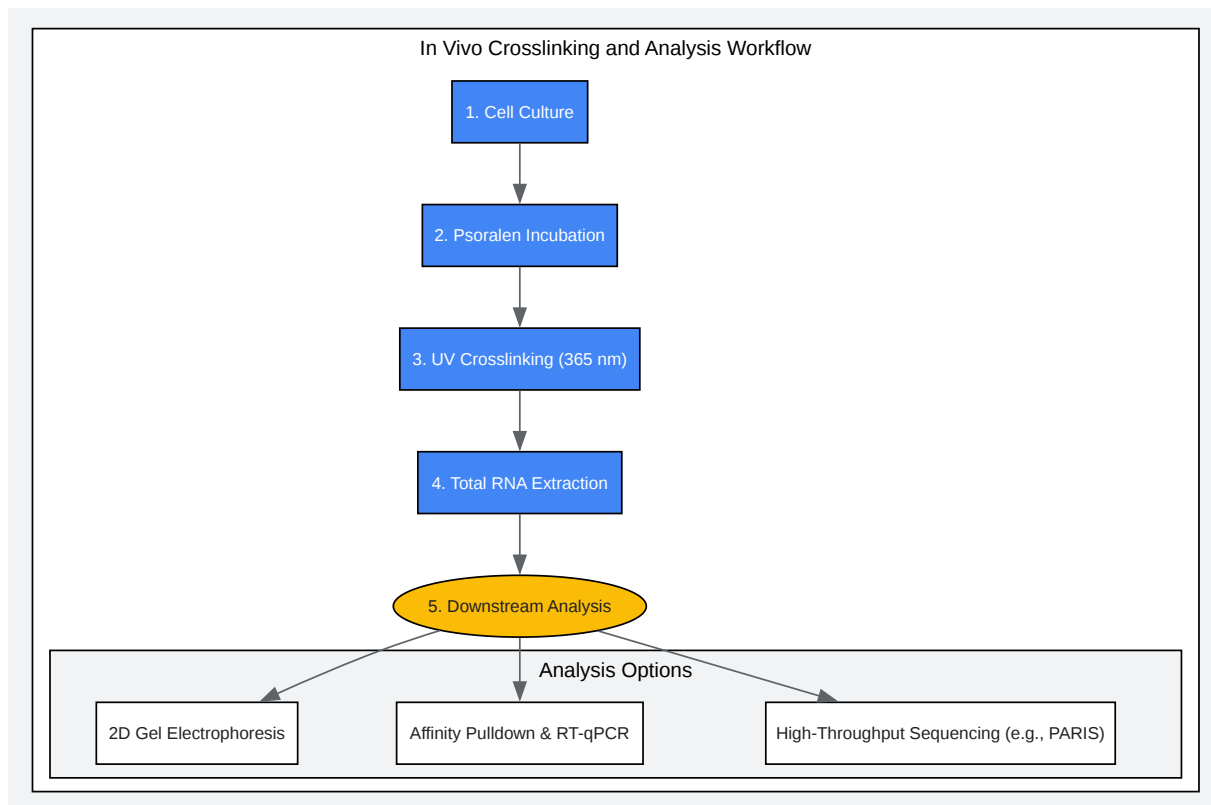
Psoralen Crosslinking Mechanism



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Caption: Mechanism of psoralen-mediated RNA crosslinking.

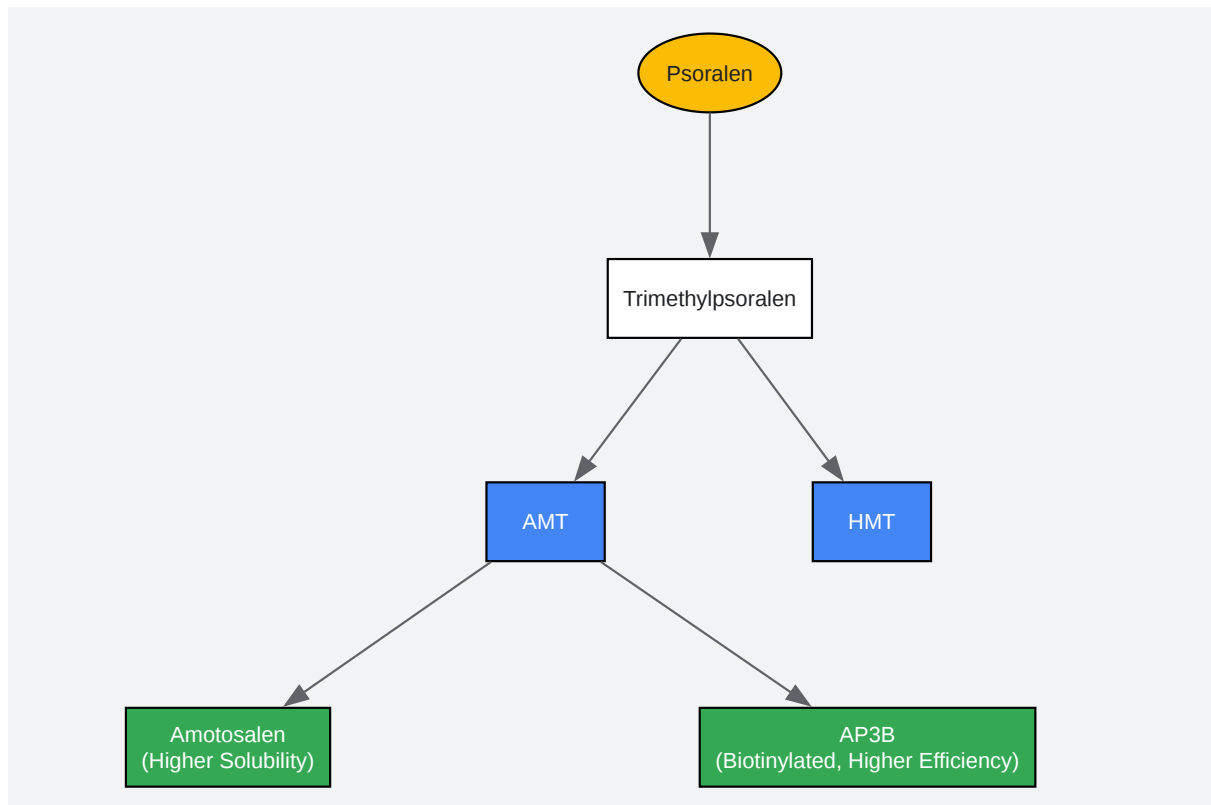
Experimental Workflow for In Vivo RNA Crosslinking and Analysis



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Caption: General workflow for psoralen-based in vivo RNA crosslinking and analysis.

Logical Relationship of Psoralen Derivatives



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Caption: Relationship between different psoralen derivatives.

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